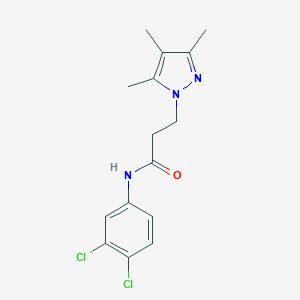![molecular formula C18H18Cl2FN3O3S B500334 N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide CAS No. 890599-41-4](/img/structure/B500334.png)
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide, also known as DPA-714, is a novel and promising compound that has shown potential in various scientific research applications. It belongs to the family of piperazine derivatives and has been synthesized using a variety of methods.
作用機序
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide binds to the TSPO and modulates its activity. TSPO is involved in various cellular processes, including cholesterol transport, apoptosis, and inflammation. N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide has been found to reduce neuroinflammation by decreasing the production of pro-inflammatory cytokines and chemokines. It has also been found to induce apoptosis in cancer cells by activating caspases and increasing reactive oxygen species (ROS) production.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to decrease the activation of microglia and astrocytes, which are involved in neuroinflammation. In cancer cells, N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide has been found to induce apoptosis by activating caspases and increasing ROS production.
実験室実験の利点と制限
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide has several advantages for lab experiments. It is a highly specific ligand for TSPO and has been found to have low toxicity in preclinical studies. It also has good bioavailability and can cross the blood-brain barrier, making it suitable for studying neuroinflammation and neurodegenerative diseases. However, there are some limitations to using N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. It is also expensive and may not be readily available in some labs.
将来の方向性
There are several future directions for N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide research. One area of interest is the development of new TSPO ligands with improved specificity and efficacy. Another area of interest is the use of N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide in studying the role of TSPO in various diseases, such as multiple sclerosis and stroke. N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide may also have potential as a therapeutic agent for neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action and long-term effects of N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide.
合成法
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide can be synthesized using different methods, including the reaction of 3,4-dichloroaniline with 4-(4-fluorophenylsulfonyl)piperazine in the presence of acetic anhydride and triethylamine. Another method involves the reaction of 4-(4-fluorophenylsulfonyl)piperazine with N-(3,4-dichlorophenyl)glycine in the presence of diisopropylethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
科学的研究の応用
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide has shown potential in various scientific research applications, including neuroinflammation, neurodegenerative diseases, and cancer. It has been found to bind to the translocator protein (TSPO), which is expressed in high levels in activated microglia and astrocytes. TSPO is involved in neuroinflammation and has been found to be upregulated in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide has also been found to have anti-tumor activity and has been tested in preclinical models of breast cancer, glioblastoma, and melanoma.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FN3O3S/c19-16-6-3-14(11-17(16)20)22-18(25)12-23-7-9-24(10-8-23)28(26,27)15-4-1-13(21)2-5-15/h1-6,11H,7-10,12H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLIBPWTNFKYHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

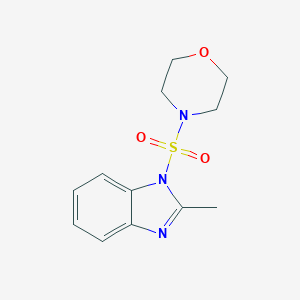
![1-{[4-(2-Thienylcarbonyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B500256.png)
![N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide](/img/structure/B500257.png)
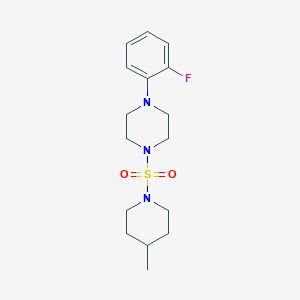
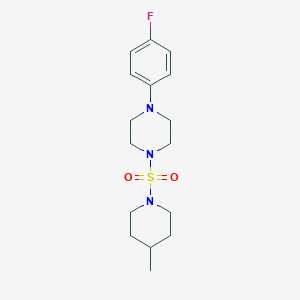

![4-(3-Chloro-2-methylphenyl)-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B500261.png)
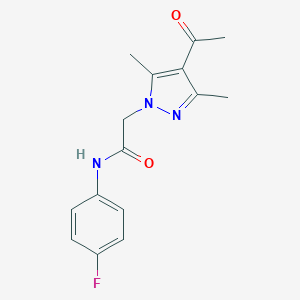

![1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane](/img/structure/B500266.png)
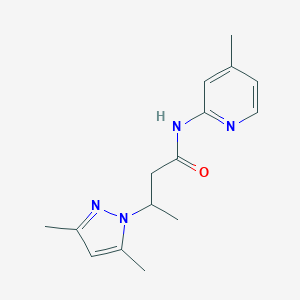
![[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine](/img/structure/B500271.png)
